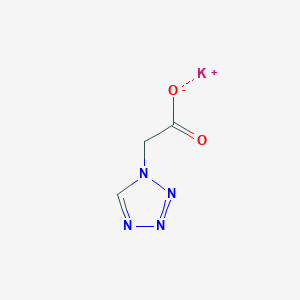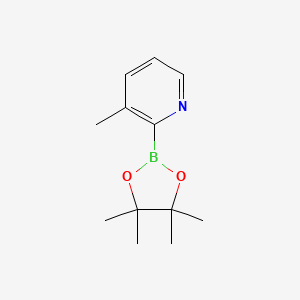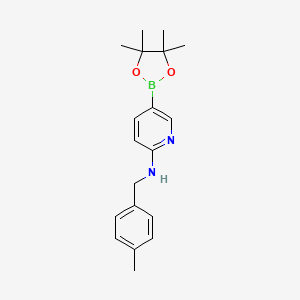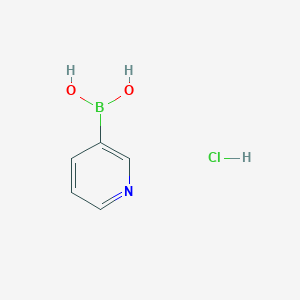
N-(4-Aminophenyl)-4-(sec-butoxy)benzamide
Overview
Description
N-(4-Aminophenyl)-4-(sec-butoxy)benzamide (also known as 4-ABSB) is an organic compound belonging to the class of compounds known as amides. It is a colorless, crystalline solid with a molecular weight of approximately 218 g/mol and a melting point of approximately 90°C. 4-ABSB is used in a variety of applications, from synthetic organic chemistry to biomedical research. It is a versatile compound that can be used to synthesize a wide range of compounds, from small molecules to large biopolymers.
Scientific Research Applications
4-ABSB has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of compounds, including small molecules, biopolymers, and pharmaceuticals. It is also used as a reagent in the synthesis of a variety of other compounds, such as peptides and proteins. In addition, 4-ABSB is used as a substrate for enzyme-catalyzed reactions, such as the synthesis of aminoglycosides.
Mechanism of Action
4-ABSB acts as a substrate for the enzyme-catalyzed reaction of aminoglycosides. In this reaction, 4-ABSB is converted to the aminoglycoside by the action of the enzyme. The reaction is catalyzed by the enzyme in a two-step process, in which the aminoglycoside is first formed from the substrate, and then further modified by the enzyme to form the final product.
Biochemical and Physiological Effects
4-ABSB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-ABSB can inhibit the growth of a variety of bacteria and fungi, and has been shown to have anti-inflammatory and anti-cancer properties. In vivo studies have demonstrated that 4-ABSB has the ability to reduce inflammation and improve wound healing.
Advantages and Limitations for Lab Experiments
The use of 4-ABSB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easily synthesized in a laboratory setting. In addition, it is a versatile compound that can be used to synthesize a wide range of compounds, from small molecules to large biopolymers. However, there are some limitations to the use of 4-ABSB in laboratory experiments. The compound is relatively unstable and can degrade over time, leading to the formation of byproducts that can interfere with the desired reaction.
Future Directions
The use of 4-ABSB in laboratory experiments has the potential to be expanded in a number of ways. For example, it could be used in the synthesis of more complex compounds, such as peptides and proteins. In addition, its use could be expanded to include the synthesis of more complex biopolymers and pharmaceuticals. Further research could also be conducted to explore the potential applications of 4-ABSB in the medical field, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential of 4-ABSB as a substrate for enzyme-catalyzed reactions, such as the synthesis of aminoglycosides.
properties
IUPAC Name |
N-(4-aminophenyl)-4-butan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-12(2)21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKJJFFHLWYCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1388863.png)











